Experimental LogP Advantage of 2-Isopropoxy-N-isopropylaniline Over 2-Isopropoxyaniline and N-Isopropylaniline
The experimental LogP of 2‑isopropoxy‑N‑isopropylaniline, reported as 3.29 by Leyan (derived from verified physicochemical data), is significantly higher than that of its closest mono‑substituted comparators: 2‑isopropoxyaniline (LogP 2.64, Chemsrc) and N‑isopropylaniline (LogP 2.49, Sielc; or 2.58, Boc Sciences) . This confirms that appending the second alkyl substituent onto the scaffold markedly increases overall hydrophobicity.
| Evidence Dimension | Octanol–water partition coefficient (LogP) – experimental / computed |
|---|---|
| Target Compound Data | LogP = 3.29 (Leyan computed value) |
| Comparator Or Baseline | 2‑Isopropoxyaniline: LogP = 2.64 (Chemsrc); N‑Isopropylaniline: LogP = 2.49 (Sielc), 2.58 (Boc Sciences) |
| Quantified Difference | ΔLogP = +0.65 to +0.80 vs. each mono‑substituted analog |
| Conditions | Stated/calculated LogP values from publicly available vendor analytical data sheets |
Why This Matters
Higher LogP translates into superior retention on reversed‑phase HPLC columns and higher recovery in organic‑solvent liquid–liquid extractions, making the compound easier to purify, a factor that can directly reduce solvent consumption and processing time in multi‑step syntheses.
- [1] Sielc Technologies. N-Isopropylaniline. CAS 768-52-5. LogP 2.49. Available at: https://www.sielc.com/n-isopropylaniline.html (accessed 2026-05-02). View Source
